molecular formula C17H25NO3 B2647479 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034449-91-5

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2647479
CAS No.: 2034449-91-5
M. Wt: 291.391
InChI Key: QENYSXCQONKDKI-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a chemical compound provided for research purposes, with the CAS registry number 2034449-91-5 . Its molecular formula is C17H25NO3, corresponding to a molecular weight of 291.39 g/mol . The compound features a benzamide core linked to a tetrahydropyran (oxan-4-yl) moiety via a hydroxypropyl chain, a structure that suggests potential for diverse chemical interactions and modifications . Benzamide derivatives are recognized as significant scaffolds in medicinal chemistry and are frequently explored in drug discovery efforts . Researchers can source this compound from suppliers like Life Chemicals, with various quantities available for purchase . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet and conduct their own characterization to determine the compound's suitability for specific experimental applications.

Properties

IUPAC Name

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-13-3-5-15(6-4-13)17(20)18-10-7-16(19)14-8-11-21-12-9-14/h3-6,14,16,19H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYSXCQONKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved (greater than 180°C) .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzamide core with several derivatives, but substituent variations critically influence properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide C17H25NO3* 315.39 (calc) Ethyl, oxan-4-yl Not specified
2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide C15H19ClFNO3 315.77 Cl, F, oxan-4-yl Not specified
4-phenoxy-N-{4-[(3-hydroxyphenyl)-3-methylpiperazinyl]methyl-2-methylpropyl}benzamide C28H34N4O3 474.60 (calc) Phenoxy, piperazinyl, trifluoromethyl Kinase inhibition (e.g., KDM5A)
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C27H29ClN2O3 464.98 Chlorobenzyl, methoxyphenyl Multicomponent reaction product

*Calculated based on ’s analog.

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethyl group in the target compound (electron-donating) contrasts with chloro/fluoro substituents in BK79284 , which may alter receptor binding or metabolic stability. For example, electron-withdrawing groups like Cl/F often enhance metabolic resistance but reduce solubility.
  • Tetrahydropyran vs.

Physicochemical Properties

  • Lipophilicity: The oxan-4-yl group in the target compound likely lowers logP compared to analogs with aromatic or aliphatic chains (e.g., 4-phenoxy derivatives in ).
  • Solubility : Polar groups like hydroxyl and tetrahydropyran may enhance aqueous solubility relative to highly halogenated analogs (e.g., BK79284) .

Biological Activity

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzamides, characterized by its unique structure, which includes an ethyl group and a hydroxypropyl moiety linked to an oxane ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H23N1O2\text{C}_{16}\text{H}_{23}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxy and amide groups allows for hydrogen bonding with enzymes and receptors, influencing their activity. Additionally, the oxane ring enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent intracellular interactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In cell line assays, this compound inhibited the proliferation of various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Research Findings and Case Studies

StudyFindings
Study 1 : In vitro anti-inflammatory effectsInhibition of IL-6 and TNF-alpha production in macrophagesPotential for use in inflammatory diseases
Study 2 : Anticancer activity assessmentReduced proliferation in breast and colon cancer cell linesPossible therapeutic agent for cancer treatment
Study 3 : Mechanistic study on apoptosisInduction of apoptosis via mitochondrial pathwaysSupports further development as an anticancer drug

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